2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Description

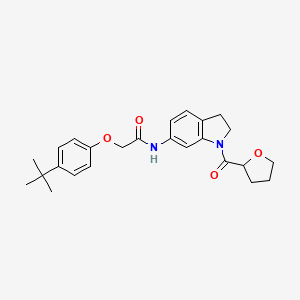

This compound features a tert-butyl phenoxy group linked via an acetamide bridge to an indolin moiety substituted with a tetrahydrofuran-2-carbonyl group. The tetrahydrofuran-2-carbonyl group introduces conformational rigidity and hydrogen-bonding capacity, which may influence receptor interactions.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-25(2,3)18-7-10-20(11-8-18)31-16-23(28)26-19-9-6-17-12-13-27(21(17)15-19)24(29)22-5-4-14-30-22/h6-11,15,22H,4-5,12-14,16H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVQJSZNBHMCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is notable for its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 329.46 g/mol

- CAS Number : 901408-74-0

The compound features a tert-butyl group, which enhances lipophilicity, and an indolin moiety that may contribute to its biological activities.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Histone Deacetylase Inhibition : The compound has shown potential as an inhibitor of class II histone deacetylases (HDACs), which are implicated in various cancers. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

- Antioxidant Activity : Similar compounds have demonstrated protective effects against oxidative stress by scavenging free radicals, thus preventing cellular damage. This is particularly important in neuroprotection where oxidative stress is a significant contributor to neurodegenerative diseases .

- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating pathways associated with cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Cell Models : A study demonstrated that related phenoxazine compounds protected neuronal cells from oxidative damage caused by H₂O₂ at sub-μM concentrations without significant cytotoxic effects. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that compounds structurally similar to this compound exhibited significant growth inhibition, correlating with their HDAC inhibitory activity. These findings support the hypothesis that such compounds could serve as effective anticancer agents .

Research Findings

Recent investigations into the compound's pharmacological properties have yielded promising results:

- Structure-Activity Relationship (SAR) : The presence of the tert-butyl group and the indolin moiety significantly enhances the biological activity compared to other phenoxy derivatives. Molecular modeling studies suggest favorable interactions with target enzymes due to π-π stacking and hydrophobic interactions .

- Potential Therapeutic Applications : The dual action of HDAC inhibition and antioxidant properties positions this compound as a candidate for further development in cancer therapy and neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Moieties and Functional Groups

Table 1: Key Structural Features and Molecular Properties

*Estimated based on structural components; †Calculated using average atomic weights; ‡Representative example from .

Key Observations :

- The target compound’s molecular weight is significantly higher than simpler analogs (e.g., ), primarily due to the indolin and THF-carbonyl groups.

- Chloroacetamide derivatives () exhibit reduced hydrogen-bonding capacity compared to the target’s acetamide-THF-carbonyl system, which may impact solubility and target engagement.

- Quinoline-based analogs () prioritize heteroaromatic systems for planar binding interactions, whereas the target’s indolin moiety may favor allosteric or non-competitive inhibition .

Key Observations :

- Acetamide derivatives with sulfonyl benzimidazoles () achieve moderate-to-high yields (73–97%), suggesting that the target compound’s synthesis could be feasible with optimized conditions.

- The absence of fluorine atoms in the target compound (unlike –3) may simplify synthesis but reduce metabolic stability .

Pharmacological Inferences from Structural Analogs

- GPCR Modulation Potential: Compounds like CGP12177A () with tert-butyl phenoxy and benzimidazolone motifs are known β-adrenergic receptor ligands. The target’s tert-butyl phenoxy group may confer similar receptor affinity, while the THF-carbonyl group could enhance selectivity .

- Kinase Inhibition: Quinoline derivatives () with tetrahydrofuran ethers target kinase ATP-binding pockets. The target’s THF-carbonyl group may mimic these interactions, albeit with a distinct indolin scaffold .

- Metabolic Stability : Fluorinated analogs (–3) exhibit enhanced stability due to C-F bonds. The target compound’s lack of fluorine may necessitate prodrug strategies or formulation adjustments to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.